molecular formula C21H18N2O4S B2556448 3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one CAS No. 301308-63-4

3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one

Cat. No.: B2556448
CAS No.: 301308-63-4
M. Wt: 394.45
InChI Key: WWGFPAXYGPAIKE-UHFFFAOYSA-N
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Description

3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a benzothiazole moiety at position 3 and a morpholin-4-ylmethyl group at position 7. The 7-hydroxy group is a common feature in bioactive coumarins, often associated with antioxidant or hydrogen-bonding properties . This compound belongs to a class of structurally modified coumarins explored for therapeutic applications, including anticancer and anti-inflammatory agents.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c24-17-6-5-13-11-14(20-22-16-3-1-2-4-18(16)28-20)21(25)27-19(13)15(17)12-23-7-9-26-10-8-23/h1-6,11,24H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGFPAXYGPAIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hoesch Reaction for α-Benzothiazolyl Acetophenone Intermediate

The synthesis begins with the preparation of α-(benzothiazol-2-yl)acetophenone (1a–1f ), achieved via the Hoesch reaction. Resorcinol derivatives react with benzothiazole acetonitrile in the presence of HCl and ZnCl₂, followed by acidic hydrolysis of the intermediate ketimine.

Reaction Conditions :

  • Solvent : Dry ethyl ether or dichloromethane.
  • Catalyst : Anhydrous ZnCl₂.
  • Temperature : 0–5°C (initial), then room temperature.
  • Yield : 65–78%.

Cyclization to 3-Benzothiazolyl Chromones

The acetophenone intermediate undergoes cyclization using ethyl orthoformate or acetic anhydride to form the chromone ring. For example, refluxing 1a with ethyl orthoformate in pyridine yields 2-unsubstituted chromone 2a , while acetic anhydride produces 2-methylchromone 3a .

Key Data :

Starting Material Reagent Product (Chromone) Yield (%)
1a Ethyl orthoformate 2a 72
1a Acetic anhydride 3a 68

Functionalization at Position 8: Mannich Reaction

Aminomethylation of 7-Hydroxy Chromone

The 7-hydroxy group activates the chromone for electrophilic substitution at position 8. A Mannich reaction with morpholine and formaldehyde introduces the morpholin-4-ylmethyl group.

Procedure :

  • Substrate : 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one (5 ).
  • Reagents : Morpholine (1.2 equiv), formaldehyde (37% aqueous, 1.5 equiv).
  • Solvent : 1,4-Dioxane or ethanol.
  • Conditions : Reflux at 80°C for 6–8 hours.
  • Yield : 58–65%.

Mechanistic Insight :
The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the electron-rich C-8 position of the chromone. The ortho-directing effect of the 7-hydroxy group ensures regioselectivity.

Optimization and Alternative Pathways

Solvent and Catalytic Effects

  • 1,4-Dioxane vs. Ethanol : Higher yields (65%) are achieved in 1,4-dioxane due to improved solubility of intermediates.
  • Acid Catalysis : Trace HCl (0.1 equiv) accelerates iminium formation but risks chromone decomposition.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. For example, a 30-minute microwave cycle at 100°C achieves comparable yields (62%) to conventional methods.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 6.98 (d, J = 8.8 Hz, H-6), 7.45–7.62 (m, benzothiazole-H), 4.23 (s, CH₂-morpholine), 3.72 (m, morpholine-OCH₂).
  • MS (ESI+) : m/z 395.1 [M+H]⁺ (calculated for C₂₁H₁₈N₂O₄S: 394.44).

Purity and Crystallinity

  • HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30).
  • Melting Point : 214–216°C.

Industrial-Scale Considerations

Patent literature discloses continuous-flow systems for large-scale production, emphasizing:

  • In-line Purification : Chromatography-free crystallization using ethanol/water mixtures.
  • Cost Efficiency : Morpholine recovery via distillation (85% efficiency).

Chemical Reactions Analysis

Formation of the Benzothiazole Moiety

The benzothiazole component is typically synthesized via condensation reactions between o-aminothiophenols and α-halo ketones . This involves nucleophilic aromatic substitution or cyclization under controlled conditions.

Chromone Core Formation

The chromone scaffold is constructed through ring-closure reactions of α-thiazolyl ketones. Common reagents include:

  • Ethyl orthoformate in dry pyridine (reflux conditions) to form 2-unsubstituted chromones .

  • Acetic anhydride for 2-methylchromones .

  • Ethyl oxalyl chloride for 2-ethoxycarbonyl derivatives, followed by saponification to yield carboxylic acids .

ReagentReaction TypeProduct Type
Ethyl orthoformateRing closure2-unsubstituted chromone
Acetic anhydrideAcetylation2-methylchromone
Ethyl oxalyl chlorideEsterification2-ethoxycarbonyl chromone

Reduction and Hydrolysis Steps

Key functional group transformations include:

  • Reduction : Iron powder and HCl are used to reduce nitro groups or other reducible moieties .

  • Saponification : Ester hydrolysis under basic conditions (e.g., ethanol/NaOH) .

Critical Reaction Conditions

The synthesis requires precise control of reaction parameters:

StepReagents/ConditionsPurpose
Benzothiazole formationo-Aminothiophenol + α-halo ketoneCyclization to form benzothiazole
Chromone ring closureEthyl orthoformate, reflux, dry pyridineFormation of chromone scaffold
Morpholine substitutionMorpholine, DMF, 90°CIntroduction of morpholinylmethyl group
ReductionIron powder, HCl, isopropyl alcoholReduction of nitro groups
HydrolysisEtOH/NaOH or aqueous HClEster saponification or acid-base workup

Structural Modifications and Functional Group Reactivity

The compound’s reactive sites enable further chemical transformations:

Oxidation/Reduction

  • Hydroxyl group oxidation : Conversion to ketones or aldehydes using oxidizing agents (e.g., KMnO₄).

  • Reduction : Chlorine substituents can be reduced to hydrocarbons (e.g., LiAlH₄).

Nucleophilic Substitution

  • Chloro group substitution : Replacement with amines, thiols, or alkoxides under basic conditions.

  • Aminal reactions : Chromones with electron-withdrawing groups undergo aminomethylation .

Hydrolysis

  • Ester hydrolysis : Carboxylic acid formation under acidic/basic conditions .

  • Amide hydrolysis : Conversion to carboxylic acids or amines.

Research Findings and Biological Implications

The compound’s synthesis is driven by its potential as a kinase inhibitor (e.g., ATR kinase) and anticancer agent. Key findings include:

  • Biological activity : Inhibition of DNA damage response pathways via Chk1 phosphorylation .

  • Structure-activity relationships : The morpholine group enhances solubility, while the benzothiazole-chromone hybrid improves binding affinity .

  • SAR comparisons : Analogues lacking morpholine or benzothiazole show reduced potency.

This synthesis pathway highlights the strategic use of heterocyclic chemistry and functional group transformations to create bioactive compounds. Future studies could explore further derivatization to optimize pharmacokinetic properties.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one serves as a building block for synthesizing more complex molecules. Its fluorescent properties make it an effective fluorescent probe for detecting specific chemical species. This capability is particularly useful in analytical chemistry for monitoring reactions and identifying compounds in mixtures.

Biology

The compound's fluorescent characteristics also extend its utility to biological imaging , where it can act as a marker for various biological processes. It has been shown to interact with reactive oxygen species (ROS), such as peroxynitrite and hypochlorite, allowing researchers to visualize oxidative stress in cellular environments. Additionally, studies indicate potential applications in detecting specific biological targets, enhancing the understanding of cellular mechanisms.

Medicine

Research into the medicinal properties of 3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one has revealed promising results:

  • Anti-tubercular Activity: Studies have demonstrated its inhibitory activity against Mycobacterium tuberculosis, suggesting potential as an anti-tubercular agent.
  • Neuroprotective Effects: The compound may also play a role in neurodegenerative disease research. For instance, derivatives of benzothiazole have shown effectiveness as acetylcholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease .
  • Antidepressant Potential: Recent studies involving multi-target-directed ligands indicate that benzothiazole derivatives can exhibit significant activity against monoamine oxidase enzymes, which are implicated in depression .

Industrial Applications

In industrial contexts, the compound's stability and reactivity make it suitable for developing new materials and chemical sensors. Its unique properties allow it to be utilized in formulating products that require specific chemical interactions or stability under varying conditions.

Case Studies

  • Fluorescent Probes in Biological Imaging:
    A study demonstrated the use of this compound as a fluorescent probe for detecting ROS in live cells. The results indicated significant fluorescence enhancement upon interaction with specific ROS, providing insights into oxidative stress levels during cellular processes.
  • Anti-tubercular Studies:
    In vitro assays showed that derivatives of this compound exhibited promising inhibitory activity against Mycobacterium tuberculosis, making it a candidate for further development as an anti-tubercular drug.

Mechanism of Action

The mechanism of action of 3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a fluorescent probe, detecting reactive oxygen species (ROS) such as peroxynitrite (ONOO-) and hypochlorite (HOCl). The compound’s structure allows it to undergo specific reactions with these ROS, leading to the formation of detectable fluorescent products .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The target compound shares a chromen-2-one backbone with benzothiazole at position 3 and variable substituents at position 8. Key analogs include:

Substituent Variations and Structural Implications

Compound Name Substituent at Position 8 Molecular Formula Key Structural Features
3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one (Target) Morpholin-4-ylmethyl C21H19N2O4S Morpholine’s oxygen enhances polarity; may improve aqueous solubility .
3-(Benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one () (4-Methylpiperazin-1-yl)methyl C23H24N4O3S Piperazine’s secondary amine increases basicity, potentially altering cellular uptake .
3-(Benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-2-one () (2-Methylpiperidin-1-yl)methyl C23H22N2O3S Piperidine’s lipophilic nature may enhance membrane permeability .

Hypothesized Property Differences

  • Solubility : Morpholine’s oxygen atom likely confers higher polarity compared to piperidine (), while piperazine () may exhibit intermediate solubility due to its basic nitrogen.
  • Lipophilicity : The piperidine analog () is predicted to be more lipophilic than the morpholine or piperazine derivatives, influencing blood-brain barrier penetration.
  • Bioactivity : Piperazine’s nitrogen () could facilitate interactions with acidic biological targets (e.g., enzymes), whereas morpholine’s oxygen might engage in hydrogen bonding with polar residues .

Research Findings and Computational Insights

Computational studies using density functional theory (DFT) () could predict electronic properties, such as HOMO-LUMO gaps, to rationalize reactivity or binding affinity. For example:

  • The benzothiazole group’s electron-withdrawing nature may stabilize the chromen-2-one core, affecting photophysical properties .

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